Monofunctional DNA Photoaddition vs. Bifunctional 8-MOP
The target compound possesses the angular 8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one skeleton (allopsoralen-type ring fusion). In direct denaturation-renaturation experiments on drug-modified DNA, tetrahydrobenzopsoralen congeners with this angular geometry produced interstrand cross-links (ISCs) to a remarkably lesser extent than 8-MOP, whereas benzopsoralen derivatives were confirmed purely monofunctional [1]. This geometric constraint is inherent to the [2,3-f] ring fusion and cannot be replicated by linear [3,2-g] psoralen analogs. For the specific target compound, the absence of a second photoreactive double bond on the furan side (the 4',5' double bond of classical psoralens is annelated by the tetrahydrobenzo ring) further eliminates the possibility of bifunctional photoaddition, a structural feature shared across all 8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-ones .
| Evidence Dimension | DNA interstrand cross-link (ISC) formation capacity |
|---|---|
| Target Compound Data | Expected negligible ISC formation (angular geometry; tetrahydrobenzo ring annelates the equivalent of the 4',5' furan double bond) |
| Comparator Or Baseline | 8-Methoxypsoralen (8-MOP): significant ISC formation; tetrahydrobenzopsoralen derivatives with angular geometry: negligible cross-linking capacity vs. 8-MOP [1], |
| Quantified Difference | Tetrahydrobenzopsoralen derivatives with angular geometry exhibit negligible cross-linking relative to 8-MOP; benzopsoralen derivatives are purely monofunctional. Quantitatively, for related angular tetrahydrobenzopsoralen derivatives (compounds 15 and 18), cross-linking was undetectable or negligible compared to the reference drug 8-MOP . |
| Conditions | Denaturation-renaturation assay on double-stranded DNA after UVA irradiation; nucleotide/drug ratio = 75 |
Why This Matters
Monofunctional DNA photobinders avoid the high phototoxicity associated with ISC-forming linear psoralens, making the target compound a preferred scaffold for applications where reduced genotoxic risk is required, such as photopharmacology probe development.
- [1] Gia, O., Marciani Magno, S., Gonzalez-Diaz, H., Quezada, E., Santana, L., Uriarte, E., & Dalla Via, L. (1993). Benzo- and tetrahydrobenzo-psoralen congeners: DNA binding and photobiological properties. Photochemistry and Photobiology, 57(3), 497–503. View Source
